N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide
Description
The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1,3-benzodioxole moiety, known for enhancing metabolic stability and lipophilicity.
- A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in central nervous system (CNS)-targeting drugs.
Its molecular formula is C27H27FN4O4, with a molecular weight of 490.5 g/mol (CAS: 896347-23-2) .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-6-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-2-4-16(17)23/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBYDYMXVUFFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole intermediate with the fluorophenyl-piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution
A key analog, N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(tetrahydrofuran-2-yl)methyl]ethanediamide (Compound B ; CAS: 896361-86-7), differs in the position of the fluorine atom on the phenyl ring (4-fluoro vs. 2-fluoro) and the substitution of the ethanediamide group with a tetrahydrofuran-methyl group.
Impact of Fluorine Position :
Piperazine-Based Analogs with Varied Aryl Substituents
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide (Compound C; CAS: 297150-41-5)
- Structure : Simpler backbone lacking the benzodioxole group; features a chloro-trifluoromethylphenyl acetamide.
- Molecular Formula : C19H19ClF3N3O; Weight : 397.82 g/mol .
| Parameter | Compound A | Compound C |
|---|---|---|
| Aromatic Group | Benzodioxole | Chloro-trifluoromethylphenyl |
| Linker | Ethanediamide | Acetamide |
| Pharmacokinetic Impact | Higher lipophilicity (benzodioxole) | Increased metabolic susceptibility (acetamide) |
Functional Implications :
- Compound A’s benzodioxole likely improves blood-brain barrier penetration compared to Compound C.
- The trifluoromethyl group in Compound C may enhance electrophilic interactions with target receptors .
N-(4-Fluorophenyl)-2-(Piperazin-1-yl)Acetamide (Compound D)
Key Differences :
Ethanediamide Linker Modifications
Compound A’s N-methylethanediamide linker contrasts with analogs featuring:
Receptor Binding and Selectivity
Physicochemical and ADME Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.5 | 4.1 | 1.9 |
| Aqueous Solubility | Low | Moderate | Very Low | High |
| Metabolic Stability | High | Moderate | Low | Low |
Notes:
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety, which is often associated with various biological activities.
- A piperazine ring that enhances its interaction with biological targets.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural components suggest potential interactions with various neurotransmitter systems and kinases.
Pharmacological Properties
Recent studies have evaluated the compound's activity against several biological targets:
- Kinase Inhibition :
- Antitumor Activity :
-
Neuropharmacological Effects :
- Given its piperazine component, the compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
Study 1: In Vitro Evaluation of Antitumor Activity
A study assessed the compound's effects on cell proliferation across multiple cancer cell lines. The findings highlighted:
- Caco2 Cells : IC50 = 8 µM
- HCT116 Cells : IC50 = 6 µM
These results indicate a strong potential for development as an anticancer agent .
Study 2: Kinase Inhibition Profile
In another investigation, the compound's ability to inhibit DYRK1A was compared to known inhibitors:
- Lead Compound Comparison : The compound exhibited comparable or superior inhibition to established DYRK1A inhibitors, suggesting its viability as a therapeutic agent for conditions like Alzheimer's disease .
Data Tables
| Biological Activity | Target | IC50 (µM) |
|---|---|---|
| Antitumor Activity | Caco2 | 8 |
| Antitumor Activity | HCT116 | 6 |
| Kinase Inhibition | DYRK1A | 0.033 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
